FERRIC CITRATE
Description
Significance of Iron-Citrate Complexation in Chemical and Environmental Sciences
The complexation of iron with citrate (B86180) is a fundamental process with far-reaching implications. In environmental science, citrates released by plant roots and microorganisms can solubilize iron compounds present in the soil, such as ferric hydroxide (B78521), by forming soluble complexes. wikipedia.orgebi.ac.uk This process is crucial for making iron, an essential micronutrient, bioavailable for uptake by various organisms. wikipedia.orgebi.ac.uknih.gov The formation of these complexes is a key step in the iron transport system in plants, facilitating the movement of iron from the roots to the leaves. wikipedia.orgpublicationslist.org
In the realm of biochemistry, iron(III) citrate complexes are considered one of the most significant coordinated forms of ferric iron in the biochemical processes of all living organisms. nih.govresearchgate.netdntb.gov.ua Citric acid is a well-known natural compound that forms stable complexes with Fe(III), playing a vital role in iron metabolism by enhancing its bioavailability and transport across cell membranes. nih.gov In mammals, citrate is a major complexing agent for non-transferrin-bound iron in blood plasma. nih.gov The biodegradation of iron-citrate complexes is also a key area of study, with research showing that the structure of the complex influences its degradability by microorganisms. asm.orgresearchgate.net For instance, a bidentate ferric citrate complex is readily degraded, whereas a tridentate ferrous-citrate complex is more resistant. asm.orgresearchgate.net
The unique properties of this compound have also led to its investigation for various technological applications. For example, its ability to form stable complexes with high osmotic pressure has made it a candidate as a draw solute in forward osmosis processes for water treatment. scienceforecastoa.com
Challenges and Ambiguities in this compound Coordination Chemistry Elucidation
Despite its importance, the precise coordination chemistry of this compound in aqueous solutions remains poorly understood and is a subject of ongoing research. nih.govresearchgate.netdntb.gov.uaresearchgate.netcapes.gov.br The complexity arises from several factors that lead to the formation of numerous different species in equilibrium. researchgate.netcapes.gov.br
Significant discrepancies and contradictory findings have been reported in the scientific literature regarding the speciation of iron citrate under different conditions, such as concentration and pH. nih.govresearchgate.net The speciation is highly dependent on the experimental conditions used for its preparation, including the iron salt used, the molar ratio of iron to citrate, pH, temperature, and the solvent. researchgate.netcapes.gov.br This variability leads to a diverse array of species that can coexist in solution. researchgate.netcapes.gov.br
The determination of metal citrate speciation in aqueous environments is a persistent challenge. nih.govresearchgate.net While several iron(III) citrate complexes have been structurally characterized in the solid state, their behavior and structure in aqueous solutions are not always directly transferable. nih.govresearchgate.netresearchgate.net Different structures have been proposed, varying in iron nuclearity (the number of iron atoms in a complex), the ratio of iron to citrate, and the coordination modes of the ligand. nih.govresearchgate.net For example, at a 1:1 iron-to-citrate molar ratio, polynuclear species, likely with a trinuclear structure, are predominant. nih.govresearchgate.netdntb.gov.ua However, in the presence of excess citrate, multiple mononuclear iron species with different coordination environments can coexist. nih.govresearchgate.netdntb.gov.ua
The deprotonation of the alcoholic hydroxyl group of the citrate molecule upon complex formation with Fe(III) is another critical factor that complicates the understanding of its aqueous chemistry. rsc.orgcapes.gov.brkcl.ac.uk The inability to consistently account for this deprotonation in affinity constant calculations has been a major source of divergence among various reports. rsc.orgcapes.gov.br
To unravel these complexities, researchers employ a range of advanced analytical techniques. These include:
Mössbauer Spectroscopy: This technique provides valuable insights into the oxidation and spin states of iron atoms within the complexes, helping to distinguish between different iron species present in a sample. nih.govresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.netcapes.gov.brd-nb.info
X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for determining the oxidation state and local coordination environment of iron atoms, such as interatomic distances and coordination numbers. nih.govnih.govcopernicus.orgmdpi.comacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is crucial for identifying the different this compound species coexisting in a solution by determining their mass-to-charge ratios. publicationslist.orgresearchgate.netcapes.gov.brrsc.orgcapes.gov.brkcl.ac.ukresearchgate.netrsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study the paramagnetic iron(III) centers in the complexes, providing information about their electronic structure and environment. nih.govresearchgate.netdntb.gov.uarsc.orgcapes.gov.brkcl.ac.ukresearchgate.net
Through the combined application of these techniques, researchers are gradually piecing together the intricate puzzle of this compound's coordination chemistry, paving the way for a more complete understanding of its vital roles in chemical and biological systems.
Table of Research Findings on this compound Speciation
| Molar Ratio (Fe:Citrate) | pH | Predominant Species | Analytical Technique(s) | Reference(s) |
| 1:1 | 5.5 & 7.0 | Polynuclear (likely trinuclear) | Mössbauer Spectroscopy, EPR | nih.govresearchgate.net |
| 1:100 | 5.5 & 7.0 | Coexistence of several monoiron species | Mössbauer Spectroscopy, EPR | nih.govresearchgate.net |
| Excess Citrate | Neutral | Monoiron dicitrate, dinuclear, and trinuclear oligomers | Mass Spectrometry, EPR | rsc.orgcapes.gov.brkcl.ac.uk |
| 1:10 | Not specified | Monoiron dicitrate and polynuclear species | Mass Spectrometry | nih.govresearchgate.net |
| Varies | Varies | Multiple mononuclear and polynuclear species | Electrospray Ionization Mass Spectrometry | researchgate.netcapes.gov.br |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOMARYOAQYGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FeO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379662-88-0, 3522-50-7 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(2+) salt, hydrate (1:?:6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379662-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron(III) citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Structural Elucidation of Ferric Citrate Complexes
Synthetic Methodologies for Ferric Citrate (B86180) Coordination Complexes
The synthesis of ferric citrate complexes can be broadly categorized into aqueous phase routes and solid-state reactions. The chosen method significantly influences the final product's properties, including its nuclearity and structure.
Aqueous Phase Synthesis Routes
Aqueous synthesis is a common and versatile approach for preparing this compound complexes. This method typically involves the reaction of a ferric iron salt with citric acid or a citrate salt in an aqueous medium. google.comgoogle.com
The speciation of this compound in aqueous solutions is highly sensitive to both the molar ratio of iron to citrate and the pH of the solution. researchgate.netrsc.org Research has demonstrated that these two factors are critical in determining whether mononuclear or polynuclear complexes are formed. researchgate.netresearchgate.net
Mass spectrometry and EPR spectroscopy studies have revealed that at high iron(III) to citrate molar ratios (from 1:2 to 1:10), the formation of oligomeric species, such as dinuclear and trinuclear complexes, is favored. researchgate.netrsc.org Conversely, when the citrate to Fe(III) molar ratio is high (greater than 10), mononuclear dicitrate complexes become the predominant species. researchgate.net
The pH of the solution also exerts a strong influence. Lower pH values tend to favor the formation of polynuclear or oligomeric species, while increasing the pH promotes the dominance of mononuclear iron complexes. researchgate.net For instance, at a physiological pH of 7.4, the predominant species can be the monoiron dicitrate complex, especially when the iron concentration is low. researchgate.net However, as the iron concentration increases at this pH, the contribution of multinuclear complexes becomes more significant. researchgate.net The deprotonation of the hydroxyl group on the citrate molecule, which is influenced by pH, is a key factor in the complexation behavior. researchgate.netrsc.org
Table 1: Influence of Molar Ratio and pH on this compound Speciation
| Molar Ratio (Fe:Citrate) | pH | Predominant Species |
|---|---|---|
| > 1:10 | Neutral to High | Mononuclear ([Fe(Cit)₂]⁵⁻) researchgate.net |
| 1:2 - 1:10 | Acidic to Neutral | Oligomeric (Dinuclear, Trinuclear) researchgate.netrsc.org |
| 1:1 | Acidic | Polynuclear (Trinuclear structure likely) researchgate.netresearchgate.net |
Building on the principles of molar ratio and pH control, researchers have developed methods for the targeted synthesis of either mononuclear or polynuclear this compound species.
The synthesis of mononuclear this compound complexes, such as (NH₄)₅Fe(C₆H₄O₇)₂·2H₂O, has been achieved and their structures confirmed. acs.org Studies have shown that by using a significant excess of citric acid relative to the iron salt (e.g., ratios of 9:1 and 19:1), the formation of mononuclear species like [Fe(Cit)₂]⁵⁻ is favored, particularly in basic solutions (pH ~8). scienceforecastoa.com In contrast, using lower ratios of citric acid to iron nitrate (B79036) (e.g., 2:1 and 5:1) leads to the formation of dinuclear complexes. scienceforecastoa.com
The formation of polynuclear species is often observed at equimolar or near-equimolar iron-to-citrate ratios. nih.gov At a 1:1 iron-to-citrate molar ratio, polynuclear species, likely with a trinuclear structure, have been shown to prevail. researchgate.netresearchgate.net The synthesis of specific dinuclear iron(III) citrate complexes has also been reported, further demonstrating the ability to control nuclearity. acs.org A notable example of a complex polynuclear species is a nonanuclear iron(III) citrate complex, which is understood to be stable under specific conditions of low pH, high iron-to-citrate ratios, and high iron concentrations. researchgate.net
Influence of Precursor Molar Ratios and pH on Complex Formation
Solid-State Reaction Approaches
Solid-state synthesis offers an alternative to aqueous routes for producing this compound. One method involves the thermal decomposition of an organo-metallic compound, iron(III) citrate, in different atmospheres (N₂ and O₂) and at various temperatures. researchgate.net This solventless technique has been used to synthesize different iron-based materials, including hematite (B75146) nanoparticles. researchgate.net Kinetic analysis of the solid-state thermal reaction of iron(III) citrate has been studied to understand the reaction process and the influence of co-precursors. researchgate.netresearchgate.net
Another solid-state approach involves the grinding of ferric nitrate and citric acid. rsc.org This mechanochemical method initially forms a liquid phase due to the water of hydration, but continued grinding leads to the formation of a reddish-orange this compound product as water and nitric acid are evolved. rsc.org
Synthesis of Iron(II) Citrate Complexes and Their Characterization
While ferric (iron III) citrate is more commonly studied, the synthesis of ferrous (iron II) citrate has also been explored. A straightforward method involves the direct redox reaction between iron filings and citric acid. researchgate.netmdpi.com This approach has been used to produce a solid iron(II) citrate complex with the formula FeC₆H₆O₇∙H₂O. mdpi.comnih.govresearchgate.net The synthesis is designed to occur in a reducing environment to prevent the oxidation of Fe(II) to Fe(III). mdpi.com Characterization using various analytical techniques has confirmed that the synthesized solid contains iron exclusively in the +2 oxidation state. mdpi.com
Advanced Spectroscopic and Analytical Techniques for Structural Characterization
A comprehensive understanding of the structure of this compound complexes requires a suite of advanced analytical techniques. No single method can fully elucidate the complex speciation; therefore, a combination of approaches is typically employed.
Mass Spectrometry (MS) , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has been instrumental in determining the nuclearity and iron-to-citrate ratio of complexes in solution. researchgate.netresearchgate.net High-resolution mass spectrometry and techniques like HPLC coupled with ESI-TOFMS and ICP-MS have been used to identify specific complexes, such as a tri-iron(III), tri-citrate complex. fda.govpublicationslist.org
Mössbauer Spectroscopy is a powerful tool for probing the oxidation state and local coordination environment of the iron atoms. nih.govfda.gov It has been used to distinguish between different iron species in frozen solutions, providing insights that directly reflect the speciation in the aqueous phase. researchgate.netresearchgate.net For instance, it can help identify the presence of both mononuclear and polynuclear species in a sample. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy is another key technique for studying paramagnetic ferric (d⁵) complexes. researchgate.netresearchgate.net It provides information about the electronic structure and symmetry of the iron center, helping to differentiate between various complex forms. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy helps to identify the functional groups present in the complex and how they are involved in coordination. researchgate.netnih.gov For example, it can confirm the presence of citrate and other anions in the final product. nih.gov
X-ray Diffraction (XRD) is essential for determining the crystal structure of solid-state this compound complexes. google.comresearchgate.net It provides definitive information on bond lengths and angles in the crystalline state.
Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition of this compound complexes. google.comresearchgate.net
The table below summarizes the application of these techniques in the characterization of this compound.
Table 2: Analytical Techniques for this compound Characterization
| Technique | Information Provided | Reference |
|---|---|---|
| Mass Spectrometry (ESI-MS, ICP-MS) | Nuclearity, Iron:Citrate Ratio, Molecular Formula | researchgate.netfda.govpublicationslist.org |
| Mössbauer Spectroscopy | Iron Oxidation State, Coordination Environment | researchgate.netnih.govfda.gov |
| EPR Spectroscopy | Electronic Structure, Symmetry of Iron Center | researchgate.netresearchgate.netresearchgate.net |
| Infrared (IR) Spectroscopy | Functional Groups, Ligand Coordination | researchgate.netnih.gov |
| X-ray Diffraction (XRD) | Crystal Structure, Solid-State Conformation | google.comresearchgate.net |
| Thermogravimetric Analysis (TGA) | Thermal Stability, Decomposition Profile | google.comresearchgate.net |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Ligand Coordination
Fourier Transform Infrared (FTIR) spectroscopy is a important tool for probing the coordination of the citrate ligand to the iron(III) center. The analysis focuses on shifts in the vibrational frequencies of citrate's functional groups, particularly the carboxylate (-COO⁻) and hydroxyl (-OH) groups, upon complexation.
The IR spectrum of this compound complexes typically shows characteristic bands that confirm the coordination of iron to the citrate ligand. researchgate.net Key vibrational bands include the asymmetric and symmetric stretching of the ionized carboxylate groups. d-nb.info In one study, doublets observed at approximately 1617-1630 cm⁻¹ and 1578 cm⁻¹ were assigned to the antisymmetric stretching vibrations (νₐₛy(-COO⁻)), while doublets at 1415-1400 cm⁻¹ and 1399 cm⁻¹ were attributed to the symmetric stretching vibrations (νₛy(-COO⁻)). d-nb.infoscienceforecastoa.com The absence of peaks around 1725-1730 cm⁻¹, characteristic of the C=O stretch in the protonated carboxylic acid group, suggests the full deprotonation of citric acid within the complex structure. scienceforecastoa.commdpi.com
Furthermore, the involvement of the citrate's alcoholic hydroxyl group in chelation can be inferred from changes in its corresponding vibrational band. jst.go.jp A band around 556-587 cm⁻¹ is characteristic of the Fe-O bond, verifying the successful coordination between the iron center and oxygen atoms of the ligand. d-nb.infoscienceforecastoa.commdpi.com The presence of broad bands around 3350-3400 cm⁻¹ is generally attributed to the O-H stretching of associated water molecules. scienceforecastoa.commdpi.comresearchgate.net
Differences in FTIR spectra can also provide evidence for different structural forms of this compound, such as mononuclear versus polynuclear species. For instance, the disappearance of a CH₂ bending mode in the spectra of some complexes has been interpreted as an indication of a more complex, oligomeric structure compared to simpler mononuclear forms where the peak is present. scienceforecastoa.com
Table 1: Characteristic FTIR Peak Assignments for this compound Complexes
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3400 | O-H stretch (adsorbed H₂O) | scienceforecastoa.com |
| ~1630 | Asymmetric -COO⁻ stretch | scienceforecastoa.com |
| 1617, 1578 | Antisymmetric -COO⁻ stretch (doublet) | d-nb.info |
| ~1400 | Symmetric -COO⁻ stretch | scienceforecastoa.com |
| 1415, 1399 | Symmetric -COO⁻ stretch (doublet) | d-nb.info |
| ~587 | Fe-O bond stretch | scienceforecastoa.com |
Electronic Absorption Spectroscopy: UV-Visible Spectrophotometry for Speciation and Reaction Mechanisms
UV-Visible spectrophotometry is a valuable method for studying the speciation of this compound complexes in aqueous solutions and monitoring their reaction mechanisms. chem-soc.si The electronic absorption spectra of these complexes are sensitive to changes in pH and the iron-to-citrate molar ratio, which influence the type and distribution of species present. researchgate.nettandfonline.com
Different this compound species exhibit distinct spectral features. For example, studies have shown that at a low pH, the spectra may indicate the presence of "free" aqueous Fe³⁺ and a 1:1 Fe(III)-citrate complex. researchgate.net As the pH or citrate concentration changes, these species can transform into others, such as mononuclear dicitrate complexes or various polynuclear structures. scienceforecastoa.comresearchgate.net The formation of different species is often evidenced by the appearance of isosbestic points in the spectra, which indicate an equilibrium between two spectrally distinct species. tandfonline.comresearchgate.net For instance, an isosbestic point observed around 350-354 nm in the acidic pH range (e.g., 1.92-3.73) suggests an equilibrium involving a 1:1 complex. tandfonline.comresearchgate.net Another isosbestic point around 320 nm has been observed in the neutral to early basic pH range (e.g., 7.6-9.6). tandfonline.com
The UV-Vis spectra of this compound complexes are generally characterized by ligand-to-metal charge transfer (LMCT) bands. A broad, weak maximum is often observed around 450-455 nm. d-nb.info In some cases, a stronger, more defined maximum appears at a lower wavelength, such as 394 nm. d-nb.info The exact position and intensity of these peaks can vary depending on the specific complex formed. For instance, mononuclear species like [Fe(Cit)₂]⁵⁻, favored in solutions with excess citrate, show different absorption characteristics compared to polynuclear species like Fe₂(Cit)(OH)₃, which may form at lower citrate-to-iron ratios. scienceforecastoa.com
UV-Vis spectroscopy can also be used to follow the stability and transformations of these complexes, such as photodegradation, where light exposure can induce the reduction of Fe(III) to Fe(II). d-nb.info
Table 2: UV-Visible Absorption Maxima for Different this compound Species
| Species/Condition | Absorption Maxima (λₘₐₓ, nm) | Reference |
|---|---|---|
| "Precursor" solution | 455 (weak, broad), 394 (strong) | d-nb.info |
| Mononuclear complex | 450 (ill-defined) | d-nb.info |
| Fe(III)-citrate complexes (varied pH) | Isosbestic point at ~354 nm (pH 1.92-2.99) | researchgate.net |
Nuclearity and Spin State Probing: Mössbauer and Electron Paramagnetic Resonance (EPR) Spectroscopies
Mössbauer and Electron Paramagnetic Resonance (EPR) spectroscopies are powerful techniques for directly probing the iron centers in this compound complexes, providing critical information on their oxidation state, spin state, coordination geometry, and nuclearity (i.e., whether they are mono-, di-, or polynuclear). d-nb.infonih.gov
Mössbauer Spectroscopy ⁵⁷Fe Mössbauer spectroscopy provides detailed insights into the local environment of the iron nucleus. For this compound complexes, Mössbauer spectra typically indicate that the iron ions are in a high-spin (S = 5/2), trivalent (Fe³⁺) oxidation state and reside in an octahedral coordination environment. d-nb.info The parameters derived from the spectra, such as isomer shift (δ) and quadrupole splitting (ΔE_Q), are characteristic of this state. The appearance of a central doublet in the spectrum is a hallmark of high-spin Fe(III). d-nb.info In studies of frozen solutions, the presence of paramagnetic hyperfine structures can indicate the existence of mononuclear iron species, where electronic relaxation is slow compared to the nuclear precession time. knc.ru Conversely, the absence of such structures and the dominance of a simple quadrupole doublet, even at low temperatures, often points to polynuclear species where spin-spin interactions between iron centers lead to faster relaxation. d-nb.info
Electron Paramagnetic Resonance (EPR) Spectroscopy EPR spectroscopy is complementary to Mössbauer, as it is sensitive to paramagnetic species like high-spin Fe(III). The EPR spectra of this compound complexes can help distinguish between different types of iron centers. researchgate.net A characteristic signal for high-spin rhombic Fe(III) species is often observed at a g-value of approximately 4.3. d-nb.info This signal is typical for mononuclear iron(III) complexes in a distorted octahedral or tetrahedral environment. d-nb.info Another signal, with a g-value around 2.0, can be attributed to Fe(III) ions in an octahedral coordination, often within polynuclear clusters where the iron centers are magnetically coupled. d-nb.inforesearchgate.net
By combining these techniques, researchers can elucidate how factors like the iron-to-citrate ratio and pH affect the nuclearity of the complexes formed in solution. d-nb.infonih.gov For example, at a 1:1 iron-to-citrate ratio, polynuclear species, likely trinuclear, tend to predominate. d-nb.infoknc.ru In contrast, when citrate is in excess, a mixture of different mononuclear species with varied coordination environments is often confirmed. d-nb.infonih.govknc.ru The intensity of the EPR signal associated with monomeric units decreases as the iron-to-citrate ratio increases, corroborating the formation of polynuclear structures. d-nb.info
Table 3: Spectroscopic Parameters for this compound Complexes
| Technique | Parameter | Value | Interpretation | Reference |
|---|---|---|---|---|
| Mössbauer | Oxidation State | +3 | All iron is ferric | d-nb.info |
| Mössbauer | Spin State | High-spin (S=5/2) | Paramagnetic Fe(III) | d-nb.info |
| Mössbauer | Coordination | Octahedral | Six-coordinate iron | d-nb.info |
| EPR | g-value | ~4.3 | High-spin rhombic Fe(III) (mononuclear) | d-nb.info |
Mass Spectrometry Approaches: Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Speciation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for identifying the various this compound species that exist in solution. frontiersin.org As a soft ionization method, ESI-MS allows for the transfer of intact, non-volatile complexes from solution into the gas phase for mass analysis, making it ideal for studying metal-ligand equilibria. nih.govfrontiersin.org
The coordination chemistry of this compound in solution is highly dependent on conditions such as pH and the iron-to-citrate molar ratio, leading to a variety of mononuclear and polynuclear species. capes.gov.brnih.gov ESI-MS studies have been instrumental in identifying these different complexes. researchgate.net Depending on the experimental conditions, species detected include mononuclear dicitrate complexes, as well as dinuclear, trinuclear, and even nonanuclear oligomers. capes.gov.brresearchgate.net
For example, research has identified a tri-Fe(III), tri-citrate complex (Fe₃Cit₃) in solutions mimicking plant xylem sap. publicationslist.org Other studies have confirmed the presence of various anionic complexes in aqueous solution, correlating them with structures that have been crystallized and characterized by X-ray diffraction. capes.gov.br The relative abundance of mononuclear versus polynuclear complexes can be determined, with the data often showing that the molar fraction of polynuclear species increases as the iron-to-citrate ratio approaches 1:1. capes.gov.br
To ensure that the detected species are representative of the solution and not artifacts of the ionization process, it is often necessary to use "soft" ESI conditions (e.g., lower capillary exit and skimmer voltages) to avoid in-source fragmentation of the complexes. publicationslist.orgoup.com The combination of liquid chromatography (HPLC) with ESI-MS allows for the separation of different complexes before detection, providing an even clearer picture of the speciation in complex mixtures. oup.com
Table 5: Examples of this compound Species Identified by ESI-MS
| Species | Nuclearity | Molar Ratio (Fe:Cit) Dependence | Reference |
|---|---|---|---|
| [Fe(Cit)₂]⁵⁻ | Mononuclear | Favored in citrate excess | researchgate.netnih.gov |
| Dinuclear complexes | Dinuclear | Present under various conditions | capes.gov.brresearchgate.net |
| Trinuclear complexes | Trinuclear | Identified in solution, may predominate at 1:1 ratio | capes.gov.brresearchgate.netpublicationslist.org |
Chromatographic Separations Coupled with Elemental and Molecular Detection: HPLC-ICP-MS for Complex Identification
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for the separation and identification of this compound complexes. oup.compublicationslist.org This method allows for the determination of both the atomic and molecular identity of iron complexes present in a sample. oup.com The separation of this compound complexes can be challenging due to their high polarity. publicationslist.org Optimized HPLC conditions are crucial to separate these complexes from other components in the matrix that could interfere with the detection process. publicationslist.org
In studies analyzing this compound solutions, HPLC-ICP-MS has been used to monitor the iron-containing peaks. For instance, in a study of 54Fe-Citrate standard solutions, two distinct iron peaks were observed at retention times of 32.1 and 38.3 minutes. oup.com The use of isotopically labeled iron, such as 54Fe, helps to avoid background interference from naturally occurring iron in the analytical system. oup.com
When coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS), this technique can provide detailed information about the molecular weight and structure of the eluted iron complexes. oup.compublicationslist.org Research has successfully identified specific this compound complexes, such as di-ferric, di-citrate (Fe2Cit2) and tri-ferric, tri-citrate (Fe3Cit3) species. publicationslist.org The relative abundance of these complexes can be influenced by the iron-to-citrate ratio in the solution. researchgate.net For example, one study identified predominant iron-citrate complexes in plasma as [Fe3(cit)3H]2−, [Fe2(cit)2H]−, and [Fe3(cit)3H2]−. nih.gov
The development of methods using species-specific isotope dilution analysis with HPLC-ICP-MS allows for the quantitative determination of labile iron complexes, correcting for potential on-column degradation or changes in instrument sensitivity. speciation.net
Table 1: Identified this compound Complexes and their Mass-to-Charge Ratios (m/z)
| Complex | m/z | Reference |
|---|---|---|
| [Fe3(cit)3H]2− | 366.4 | nih.gov |
| [Fe2(cit)2H]− | 488.9 | nih.gov |
| [Fe3(cit)3H2]− | 733.8 | nih.gov |
Dynamic Light Scattering (DLS) for Colloidal Properties
Dynamic Light Scattering (DLS) is a technique used to determine the hydrodynamic diameter of particles in a suspension, providing insights into the colloidal properties of this compound complexes. aimspress.comrsdjournal.org This analysis reveals information about the size of individual particles as well as their agglomerates. aimspress.com
Studies on iron oxide nanoparticles coated with citrate have shown that the presence of citrate on the nanoparticle surface enhances colloidal stability. aimspress.com This is indicated by more negative zeta potential values for citrate-coated nanoparticles compared to uncoated ones. aimspress.com The electrostatic repulsion between the negatively charged citrate-coated particles helps to prevent aggregation. mdpi.com
The hydrodynamic diameter of this compound-stabilized nanoparticles is often larger than the primary particle size, suggesting the formation of aggregates in suspension. aimspress.com For example, iron oxide nanoparticles with a primary size of 8 nm showed a much larger hydrodynamic diameter when coated with citric acid. aimspress.com In another study, citrate-functionalized iron oxide nanoparticles were reported to have a hydrodynamic diameter of 319 ± 20.98 nm. rsdjournal.org Simple DLS-based methods have been developed to determine the primary particle size distribution of iron oxide particles by modifying the surface charge with citric acid and sodium citrate, which can decrease the zeta-potential value to -40mV at pH 7, leading to dispersed particles. researchgate.netnih.gov
Table 2: Colloidal Properties of Iron Oxide Nanoparticles with and without Citrate Coating
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PdI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| Iron Oxide Nanoparticles (IONPs) | Varies | - | - | aimspress.com |
| Citrate-Coated IONPs (IONPs@CA) | Varies | - | More negative than IONPs | aimspress.com |
| Citrate-Functionalized IONPs | 319 ± 20.98 | 0.55 ± 0.09 | -41.1 ± 0.46 | rsdjournal.org |
Thermogravimetric Analysis (TGA) for Compositional Analysis
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a substance as a function of temperature. aimspress.com It is a valuable tool for evaluating the thermal stability and composition of this compound complexes. aimspress.com
TGA can be used to determine the amount of citrate coating on the surface of nanoparticles. aimspress.com The analysis involves heating the sample under a controlled atmosphere and monitoring the mass loss at different temperature ranges. aimspress.com For instance, in the analysis of citrate-coated iron oxide nanoparticles (IONPs@CA), the initial mass loss up to 160°C is typically attributed to the evaporation of physically adsorbed water. aimspress.com The subsequent mass loss observed between 160°C and approximately 350°C can be correlated to the decomposition of the citrate coating. aimspress.com
By comparing the total mass loss of coated and uncoated nanoparticles, the percentage of citrate in the coated sample can be estimated. aimspress.com One study reported a total mass loss of 13.6% for IONPs@CA, compared to 4.4% for uncoated IONPs, resulting in an estimated citrate content of 9.2%. aimspress.com In another investigation, the weight loss of as-prepared this compound at 100°C was 10%, indicating its hygroscopic nature. rsc.org At around 223°C, a significant decomposition of about 50% occurred. rsc.org The final residual mass at 700°C was reported to be 17.8%. rsc.org TGA has also been instrumental in confirming the composition of a synthesized iron(II) citrate complex to be FeC6H6O7∙H2O, with the experimental iron percentage of 21.1% ± 0.4 (w/w) closely matching the theoretical value. nih.gov Some forms of this compound have been shown to have three distinct transition temperatures as determined by TGA. google.com
Table 3: Thermogravimetric Analysis Data for this compound and Related Compounds
| Sample | Temperature Range (°C) | Event | Mass Loss (%) | Reference |
|---|---|---|---|---|
| IONPs | Up to 900 | Water evaporation | 4.4 | aimspress.com |
| IONPs@CA | Up to 160 | Water evaporation | - | aimspress.com |
| IONPs@CA | 160 - 350 | Citrate decomposition | - | aimspress.com |
| IONPs@CA | Total | Total mass loss | 13.6 | aimspress.com |
| As-prepared this compound (FC-0) | 100 | Water loss | 10 | rsc.org |
| As-prepared this compound (FC-0) | ~223 | Decomposition | ~50 | rsc.org |
| As-prepared this compound (FC-0) | 700 | Residual mass | 17.8 | rsc.org |
Coordination Chemistry and Solution Equilibria of Ferric Citrate
Speciation of Ferric Citrate (B86180) Complexes in Aqueous Solutions
The interaction between ferric iron (Fe(III)) and citric acid in water leads to a diverse array of complex species, ranging from simple mononuclear structures to larger polynuclear assemblies. nih.gov The distribution of these species, a phenomenon known as speciation, is a critical factor governing the compound's reactivity and bioavailability. nih.govresearchgate.net Investigations using techniques such as mass spectrometry and EPR spectroscopy have been instrumental in elucidating the predominant forms of ferric citrate under various conditions. capes.gov.brrsc.orgkcl.ac.uk
Influence of pH on Mononuclear Versus Polynuclear Species Formation
The acidity or alkalinity of the solution, as defined by its pH, plays a pivotal role in determining the nuclearity of this compound complexes. capes.gov.brrsc.orgresearchgate.net Generally, lower pH values (acidic conditions) favor the formation of oligomeric or polynuclear species. researchgate.net As the pH increases towards neutral and alkaline conditions, there is an enhanced dominance of mononuclear iron complexes. researchgate.net This shift is attributed to the deprotonation of citric acid's carboxylic acid and hydroxyl groups at higher pH, which in turn influences its coordination ability. nih.govresearchgate.net At neutral pH, the most relevant species are often a monoiron dicitrate complex and oligomeric complexes, including dinuclear and trinuclear forms. capes.gov.brrsc.orgkcl.ac.uk The deprotonation of the citrate's alcohol function upon complex formation is a key aspect of its coordination chemistry. capes.gov.brrsc.orgkcl.ac.uk
The following table summarizes the general trend of this compound speciation with varying pH:
| pH Range | Predominant Species |
| Acidic (e.g., pH < 6) | Polynuclear species (oligomers) are favored. researchgate.net |
| Neutral (e.g., pH ~7) | A mixture of mononuclear and polynuclear (di- and tri-nuclear) species coexists. capes.gov.brrsc.orgkcl.ac.uk |
| Alkaline (e.g., pH > 7) | Mononuclear complexes become increasingly dominant. researchgate.net |
Impact of Iron:Citrate Molar Ratios on Complex Stoichiometry and Nuclearity
The molar ratio of iron to citrate is another critical determinant of the resulting complex's stoichiometry and nuclearity. capes.gov.brrsc.orgresearchgate.net When citrate is present in large excess (e.g., a molar ratio of iron to citrate greater than 1:10), the formation of a mononuclear dicitrate complex, [Fe(Cit)₂]⁵⁻, is predominant. researchgate.net This species is considered particularly relevant in biological contexts where citrate concentrations are typically high. kcl.ac.ukresearchgate.netebi.ac.uk
Conversely, at higher iron-to-citrate molar ratios (e.g., 1:1), polynuclear species, including dinuclear and trinuclear structures, become more prevalent. nih.govresearchgate.net This is because, with a limited amount of citrate available, the iron ions are more likely to bridge with multiple citrate ligands, leading to the formation of larger aggregates. nih.gov Studies have shown that at a 1:1 iron:citrate molar ratio, polynuclear species, likely with a trinuclear structure, are the prevailing form. nih.gov
The table below illustrates the effect of the iron-to-citrate molar ratio on the nature of the this compound complexes:
| Iron:Citrate Molar Ratio | Predominant Species |
| High Citrate Excess (> 1:10) | Mononuclear dicitrate complex ([Fe(Cit)₂]⁵⁻) predominates. researchgate.net |
| Intermediate Ratios (e.g., 1:10 to 1:2) | A mixture of mononuclear and polynuclear (dinuclear and trinuclear) species is observed. researchgate.net |
| Equimolar or High Iron Ratios (e.g., 1:1) | Polynuclear species, particularly trinuclear structures, are favored. nih.govresearchgate.net |
Identification of Di-nuclear and Tri-nuclear this compound Structures
Through various analytical techniques, researchers have identified and, in some cases, structurally characterized several di-nuclear and tri-nuclear this compound complexes. rsc.orgkcl.ac.ukresearchgate.netresearchgate.net Mass spectrometry has been a powerful tool in identifying these polynuclear species in solution. nih.gov
Two notable dinuclear complexes that have been structurally characterized are [Fe₂(cit)₂(H₂O)₂]²⁻ and [Fe₂(citH)₃]³⁻. regulations.gov In the former, the citrate ligands are fully deprotonated, while in the latter, each citrate ligand has a non-coordinating protonated carboxylate group. regulations.gov These two complexes can exist in equilibrium in aqueous solution, especially in the presence of excess citric acid. regulations.gov
Trinuclear species have also been detected, particularly at higher iron concentrations relative to citrate. researchgate.netresearchgate.net While a crystal structure for a specific trinuclear complex, [Fe₃(cit)₃]³⁻, has been elusive, its presence in solution is supported by mass spectrometry data. researchgate.netresearchgate.net Another trinuclear species, [Fe₃(cit)₄]⁷⁻, has also been identified as relevant at higher concentrations of non-transferrin-bound iron. researchgate.net In some plant systems, a tri-iron(III), tri-citrate complex has been identified and modeled as having an oxo-bridged tri-Fe core. publicationslist.org
Ligand Exchange Kinetics and Mechanisms
The dynamic nature of this compound complexes is further highlighted by their participation in ligand exchange reactions, where the citrate ligand is replaced by another external ligand. Understanding the kinetics and mechanisms of these reactions is crucial for comprehending the transfer of iron from citrate to other molecules in biological and environmental systems.
Reaction Pathways of this compound with External Ligands
The kinetics of ligand exchange between this compound and external ligands, such as the siderophore desferrioxamine B (DFB), have been investigated to understand the mechanisms of iron transfer. ebi.ac.ukresearchgate.net Studies conducted at high citrate-to-iron molar ratios indicate that mononuclear this compound complexes (both mono- and di-citrate forms) are the primary species involved in the reaction with the incoming ligand. ebi.ac.ukacs.org
Several reaction pathways have been proposed for this ligand exchange process. researchgate.netacs.orgnih.gov These pathways can be broadly categorized as:
Direct Association: The incoming ligand directly associates with the ferric dicitrate complex before any citrate molecules dissociate from the iron center. researchgate.netacs.orgnih.gov
Adjunctive Association: The incoming ligand associates with a ferric monocitrate complex that is formed after the dissociation of one citrate molecule from the parent dicitrate complex. researchgate.netacs.orgnih.gov
Complexation of Hydrated Iron: The incoming ligand complexes with the hydrated ferric ion after the sequential dissociation of both citrate molecules. researchgate.netacs.orgnih.gov
The relative importance of these pathways can depend on the concentration of citrate. acs.org
Computational and Theoretical Modeling of Ligand Exchange
Computational and theoretical modeling have become invaluable tools for gaining deeper insights into the mechanisms of ligand exchange involving this compound. unl.edu These methods complement experimental studies by providing information on the structures of transient intermediates and the energetics of different reaction pathways.
Factors Governing Complex Stability and Transformation in Solution
The stability and interconversion of this compound complexes in aqueous solutions are not static but are dynamically influenced by several environmental factors. The intricate balance between mononuclear, dinuclear, and polynuclear species is governed by conditions such as pH, the molar ratio of iron to citrate, and, notably, the ionic strength and temperature of the solution. researchgate.netnih.govnih.gov Understanding these factors is critical to predicting the predominant this compound species in a given system.
Role of Ionic Strength and Temperature
Temperature also influences the equilibria of this compound solutions. For example, studies on the solubility of iron hydroxides in the presence of citrate have shown that solubility can be considerably higher at lower temperatures. At a neutral pH, the solubility at 5°C is significantly higher than at 25°C. researchgate.net This suggests that the formation and stability of soluble this compound complexes can be temperature-dependent, which has implications for processes occurring under varying thermal conditions.
Thermodynamic Stability Constants and Their Determination
The thermodynamic stability of this compound complexes is quantified by their stability constants (β), which represent the equilibrium constant for the formation of the complex from the constituent metal ion and ligand. The determination of these constants is challenging due to the multitude of species that can coexist in solution, including various protonated, hydroxylated, and polynuclear forms. researchgate.netresearchgate.net The speciation is highly dependent on pH and the iron-to-citrate ratio. researchgate.netcapes.gov.br
A variety of techniques have been employed to investigate the complex speciation of the this compound system and to determine the stability constants. These methods include:
Spectrophotometric Titration: This method is used to identify different spectrally active species as a function of pH or ligand concentration and to calculate their stability constants. researchgate.netnih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has been crucial in identifying the various mononuclear and polynuclear species present in solution, including dinuclear and trinuclear complexes. researchgate.netnih.govresearchgate.net
Potentiometry and Voltammetry: Electrochemical techniques, such as potentiometric titrations and cyclic voltammetry, allow for the characterization of redox processes and the determination of stability constants by analyzing the dependence of the peak potential on pH and ligand concentration. nih.govchem-soc.sicdnsciencepub.com
Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy: These spectroscopic methods provide structural information and help to characterize the different complex species in solution. researchgate.netcapes.gov.br
The deprotonation of the hydroxyl group on the citrate molecule upon complexation with Fe(III) has been a significant point of complexity in accurately determining stability constants. researchgate.netcapes.gov.br Re-evaluation of the this compound system became possible after the alcoholic pKa of citric acid was determined. capes.gov.br
Different studies have reported a range of stability constants for various this compound species. The values can vary based on the experimental conditions (e.g., ionic strength, temperature) and the specific model used for data interpretation. nih.govresearchgate.net
Below are tables of selected stability constants (log β) for various this compound complexes as reported in the literature. The notation L or Cit represents the citrate ligand.
| Species | log β | Method of Determination |
|---|---|---|
| FeLH | 25.69 | Spectrophotometry |
| FeL₂(H₂)³⁻ | 48.06 | Spectrophotometry |
| FeL₂H⁴⁻ | 44.60 | Spectrophotometry |
| FeL₂⁵⁻ | 38.85 | Spectrophotometry |
| Reaction | log K |
|---|---|
| Fe³⁺ + Cit³⁻ ⇌ FeCit⁰ | 11.43 |
| Fe³⁺ + H⁺ + Cit³⁻ ⇌ FeCitH⁺ | 14.43 |
| Complex Species | log β |
|---|---|
| [Fe₂(Cit)₂]²⁻ | 46.47 |
| [Fe₂(Cit)₂(OH)]³⁻ | 40.07 |
| [Fe₂(Cit)₂(OH)₂]⁴⁻ | 31.17 |
Environmental Chemistry and Biogeochemical Pathways of Ferric Citrate
Photochemistry of Ferric Citrate (B86180) Complexes in Aquatic Systems
The photochemistry of ferric citrate is a critical process in natural aquatic environments, influencing the cycling of iron and the degradation of organic matter. When exposed to sunlight, this compound complexes undergo reactions that alter the state of iron and generate reactive chemical species.
The photochemical transformation of this compound is initiated by the absorption of light, particularly in the UV-A and blue light regions of the spectrum. This absorption excites the complex, leading to a ligand-to-metal charge transfer (LMCT) reaction. In this process, an electron is transferred from the citrate ligand to the ferric iron (Fe(III)) center. This intramolecular redox reaction results in the reduction of Fe(III) to the more soluble and bioavailable ferrous iron, Fe(II). Simultaneously, the citrate molecule is oxidized, leading to its decomposition into various organic radical intermediates and ultimately, products like acetone (B3395972) and carbon dioxide. The primary photochemical quantum yield for Fe(II) production from this compound is notably high, indicating an efficient conversion process upon light absorption.
The photolysis of this compound not only produces Fe(II) but also a cascade of reactive species. The initial oxidation of the citrate ligand generates organic radicals. In the presence of dissolved oxygen, the photoproduced Fe(II) can be re-oxidized to Fe(III), a reaction that can lead to the formation of superoxide (B77818) radicals (O₂⁻). These superoxide radicals can then undergo further reactions, such as dismutation, to form hydrogen peroxide (H₂O₂). The interplay between the ongoing photoreduction of Fe(III) and the oxygen-dependent re-oxidation of Fe(II) establishes a cycle that continuously generates these reactive oxygen species (ROS). These ROS, along with the organic radicals from citrate oxidation, are highly reactive and can influence the chemical and biological processes in their vicinity.
The efficiency and rate of this compound photoreactions are significantly modulated by environmental factors, primarily pH and the concentration of dissolved oxygen. The photoreduction rate of Fe(III) to Fe(II) is pH-dependent, with studies showing that the reaction proceeds efficiently in acidic to neutral conditions, typical of many sunlit surface waters. The speciation of the this compound complex itself changes with pH, which in turn affects its light absorption properties and photochemical reactivity.
Oxygen availability is another critical factor. While the initial photoreduction of Fe(III) is an anaerobic process, the subsequent fate of the photoproduced Fe(II) is heavily dependent on oxygen. In oxic (oxygen-rich) waters, Fe(II) is rapidly re-oxidized to Fe(III), which can then again form complexes with citrate and participate in further photochemical reactions. This cycling sustains the production of ROS. In anoxic (oxygen-poor) or suboxic conditions, the photoproduced Fe(II) is more persistent, leading to an accumulation of this reduced iron form. Therefore, the balance between light-induced reduction and oxygen-dependent oxidation governs the net concentration of Fe(II) and the production of ROS.
Table 1: Influence of Environmental Factors on this compound Photoreaction
| Factor | Effect on Photoreaction Kinetics | Resulting Chemical Species |
| pH | Affects the speciation of this compound complexes and the rate of Fe(II) production. Optimal rates are often observed in acidic to neutral ranges. | Fe(II), organic radicals |
| Oxygen Availability | In oxic conditions, promotes the re-oxidation of Fe(II) to Fe(III) and the generation of ROS. In anoxic conditions, leads to the accumulation of Fe(II). | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Fe(II) |
The generation of highly reactive species during the photolysis of this compound gives it photocatalytic properties. The system can act as a natural source of hydroxyl radicals (•OH), particularly through Fenton-like reactions where photoproduced Fe(II) reacts with hydrogen peroxide (also a product of the photoreaction). These hydroxyl radicals are powerful, non-selective oxidants capable of degrading a wide range of persistent organic pollutants present in water.
Research has demonstrated that the this compound system can effectively promote the degradation of various contaminants, such as phenols and other industrial chemicals. The process is self-sustaining as long as light, citrate, and iron are available, with the iron cycling between its Fe(III) and Fe(II) states. This natural photocatalytic cycle contributes to the self-purification capacity of sunlit aquatic environments.
Influence of pH and Oxygen Availability on Photoreaction Kinetics
Role in Iron Mobility and Transformation in Natural Environments
This compound plays a crucial role in mobilizing iron from solid phases into the dissolved phase, thereby increasing its transport and bioavailability in various ecosystems.
In soils and sediments, iron is often present in the form of poorly soluble ferric oxyhydroxides, such as goethite and ferrihydrite. Citrate, an organic acid commonly found in root exudates and microbial secretions, acts as a strong chelating agent for Fe(III). Through a process known as ligand-promoted dissolution, citrate can attack the surface of these iron minerals. It forms stable, soluble aqueous complexes with the iron atoms on the mineral surface, weakening the Fe-O bonds and facilitating the release of iron from the solid mineral lattice into the surrounding water. This complexation significantly enhances the dissolution rates of ferric oxyhydroxides compared to dissolution in water alone, thereby increasing the concentration of dissolved iron in the environment. This mechanism is a key pathway for making iron, an essential micronutrient, available to plants and microorganisms.
Facilitation of Microbial Iron Reduction Processes through Complexation
Dissimilatory iron-reducing bacteria (DIRB), such as those from the genera Geobacter and Shewanella, can utilize this compound as an electron acceptor for their respiration. oregonstate.edud-nb.infoasm.org The process involves the enzymatic reduction of Fe(III) to ferrous iron (Fe(II)). oup.com This reduction can occur either after the this compound complex is transported into the cell or at the cell surface via outer membrane cytochromes. oup.comasm.org For instance, studies with Shewanella oneidensis MR-1 have investigated the kinetics of Fe(III) reduction from this compound complexes by outer membrane cytochromes MtrC and OmcA. asm.org The reduction of the Fe(III)-citrate complex results in a less stable Fe(II)-citrate complex, from which Fe(II) can dissociate and be used for cellular processes or released into the environment. oup.comoregonstate.edu
The rate of microbial reduction of this compound can be influenced by the concentration of the complex and the specific microbial species. For example, research on Geobacter metallireducens demonstrated that the reduction of this compound proceeded much faster than that of solid ferrihydrite, highlighting the importance of solubilization by citrate. d-nb.info Similarly, enrichment cultures from deep subsurface fluids have shown the capacity to reduce this compound. unl.edu The metabolism of citrate itself is often linked to this process, with bacteria utilizing the organic portion of the complex as a carbon and energy source. oregonstate.edutandfonline.com
Cryptic Iron Cycling in Photic Zones of Aquatic Environments
In the sunlit surface waters (photic zones) of aquatic environments, this compound is a key participant in a process known as cryptic iron cycling. asm.orgnih.gov This cycle involves the rapid, coupled reduction and oxidation of iron, leading to a high turnover rate despite low and stable steady-state concentrations of Fe(II). asm.orgnih.govnih.gov
The cycle is initiated by the photochemical reduction of the Fe(III)-citrate complex. asm.orgrsc.org When the complex absorbs light, an electron is transferred from the citrate ligand to the Fe(III) center, a process called a ligand-to-metal charge transfer (LMCT) reaction. rsc.orgresearchgate.net This reaction produces soluble Fe(II) and leads to the oxidative degradation of the citrate molecule. rsc.orgethz.ch The rate of this photoreduction is significantly higher for Fe(III)-citrate compared to other iron-organic matter complexes, such as those with humic or fulvic acids. asm.org
The photochemically produced Fe(II) can then be re-oxidized back to Fe(III) through several pathways. In oxic waters, this can occur abiotically via reactions with oxygen or reactive oxygen species (ROS) like hydrogen peroxide, which are also byproducts of the photochemical reactions. rsc.orgethz.chnih.gov
A crucial biotic pathway for re-oxidation involves anoxygenic phototrophic Fe(II)-oxidizing bacteria, such as Rhodobacter ferrooxidans. asm.orgnih.gov These bacteria can use the Fe(II) from the Fe(II)-citrate complex as an electron donor for photosynthesis under anoxic conditions. asm.orgresearchgate.net Studies have demonstrated that R. ferrooxidans can grow by re-oxidizing the Fe(II)-citrate produced from the photoreduction of Fe(III)-citrate. asm.org This coupled process maintains a low, stable concentration of dissolved Fe(II) while supporting microbial growth, effectively creating a light-driven cryptic iron cycle. asm.orgnih.govresearchgate.net This cycle is vital for the biogeochemistry of iron, carbon, and other nutrients in the photic zone. nih.gov
Interactions with Dissolved Organic Matter (DOM) and Mineral Phases
In natural waters, ferric iron (Fe(III)) does not exist in isolation but is complexed by a wide array of organic ligands that constitute the dissolved organic matter (DOM) pool. core.ac.ukresearchgate.net this compound's environmental behavior is therefore heavily influenced by competitive complexation reactions with these other ligands, such as fulvic acids, humic acids, and siderophores. researchgate.netresearchgate.netnih.gov The outcome of this competition is determined by the relative stability of the formed complexes (quantified by stability constants) and the concentrations of the competing ligands. cdnsciencepub.comslu.se
Citric acid forms strong complexes with Fe(III), with stability constants varying depending on the pH and the specific complex stoichiometry (e.g., Fe(Cit), Fe(Cit)₂⁵⁻). cdnsciencepub.comresearchgate.net However, other natural ligands, particularly siderophores produced by bacteria under iron-limiting conditions, can form even more stable complexes. researchgate.netnih.gov For example, siderophores like petrobactin, which is also citrate-based, exhibit very high ferric iron stability constants. nih.gov This means that in an environment containing both citrate and siderophores, the siderophores would likely outcompete citrate for binding with available Fe(III).
The competition is a dynamic equilibrium. Ligand exchange reactions, where iron is transferred from one complex to another (e.g., from this compound to a stronger chelator like desferrioxamine B), are important processes that affect iron's speciation and bioavailability. nih.gov The presence of a mixture of ligands, as is typical in DOM, results in a complex speciation of iron, where this compound exists in equilibrium with numerous other ferric-organic complexes. core.ac.uk
The presence of this compound in environmental systems significantly influences the partitioning of trace elements, such as arsenic (As), between the dissolved phase and solid mineral phases. nih.govresearchgate.net This influence is exerted through several mechanisms, including competitive adsorption and the formation of ternary (three-component) complexes.
Arsenic, particularly as arsenate (As(V)), strongly adsorbs to the surfaces of iron oxyhydroxide minerals like ferrihydrite, a process that is a primary control on arsenic mobility in many soils and sediments. researchgate.netresearchgate.netresearchgate.net Citrate can compete with arsenate for adsorption sites on these mineral surfaces. nih.govacs.org By binding to the surface itself, citrate can block sites that would otherwise be available for arsenic, leading to increased dissolved arsenic concentrations. nih.gov
Furthermore, citrate can affect the very formation and properties of the iron minerals. When ferrihydrite precipitates from a solution containing citrate, the citrate molecules can become incorporated into the mineral structure, decreasing its particle size and altering its surface properties. researchgate.net This can, in turn, affect the mineral's capacity to bind arsenic.
Another key mechanism is the formation of soluble ternary complexes, such as Fe(III)-citrate-arsenate. researchgate.net In these complexes, arsenate binds to polynuclear Fe(III)-citrate species that remain in solution rather than precipitating. researchgate.net This process effectively keeps arsenic in the mobile dissolved phase, preventing its sequestration by solid iron oxides. Studies have shown that increasing citrate concentrations can enhance the release of arsenic from minerals like pyrite (B73398) by promoting ligand exchange and forming these soluble ternary complexes. nih.gov The presence of citrate can also facilitate the photo-catalytic oxidation of As(III) to As(V), which has a different adsorption behavior, further complicating the partitioning dynamics. cloudfront.net
Compound Index
Applications of Ferric Citrate in Materials Science and Industrial Processes
Ferric Citrate (B86180) as a Precursor for Advanced Materials Synthesis
The unique chemical structure of ferric citrate makes it an excellent starting material for the fabrication of sophisticated iron-based materials. It can be thermally decomposed under controlled conditions to produce materials with specific properties.
This compound is a recognized precursor for creating iron oxide nanoparticles (IONPs) and thin films. redalyc.orgresearchgate.net The citrate component plays a dual role, acting as both a fuel agent during thermal decomposition and a capping agent that controls particle growth and ensures stability.
The synthesis of iron oxide nanoparticles often involves a co-precipitation method where ferrous and ferric salts are combined in a basic solution. ucl.ac.uknih.gov In many protocols, citric acid is introduced into the reaction to coat the newly formed nanoparticles. nih.govaimspress.com This citrate layer is crucial for several reasons. Firstly, it prevents the nanoparticles from agglomerating, ensuring they remain well-dispersed and stable in aqueous solutions. nih.govmdpi.com Secondly, the carboxylic acid groups on the citrate molecule provide active sites on the nanoparticle surface. scirp.org These sites can be used for further functionalization, such as attaching proteins or other molecules, which is particularly useful in biomedical applications like protein separation and adsorption. aimspress.comresearchgate.net The citrate coating enhances the interaction between the nanoparticles and target molecules, facilitating their immobilization. aimspress.comresearchgate.net For instance, citrate-functionalized IONPs have shown significantly higher protein adsorption compared to their uncoated counterparts. aimspress.comresearchgate.net
Table 1: Comparison of Adsorption Performance for Coated vs. Uncoated IONPs An interactive data table based on research findings.
| Nanoparticle Type | Target Molecule | Adsorption Percentage | Reference |
| Uncoated Iron Oxide Nanoparticles (IONPs) | Lysozyme | 5.9% | researchgate.net |
| Citric Acid-Coated IONPs (IONPs@CA) | Lysozyme | 84.9% | researchgate.net |
Synthesis of Iron Oxide Nanoparticles and Films
Pyrolysis of this compound for Iron Oxide Production under Controlled Atmospheres
Pyrolysis, or thermal decomposition, of this compound is a direct method to produce various phases of iron oxide. researchgate.netresearchgate.net The composition and structure of the final iron oxide product are highly dependent on the reaction atmosphere and temperature. researchgate.netresearchgate.net
When this compound is heated in an oxygen-rich atmosphere (air), the initial product is often magnetite (Fe₃O₄). researchgate.net As the temperature or reaction time increases, the magnetite further oxidizes to form hematite (B75146) (α-Fe₂O₃). researchgate.net In contrast, when the pyrolysis is conducted in a non-oxidizing (inert) atmosphere, the products are typically a mixture of magnetite (Fe₃O₄) and amorphous carbon. researchgate.net The carbon results from the decomposition of the citrate component. At higher temperatures in this inert environment, the amorphous carbon can act as a reducing agent, promoting a redox reaction with the magnetite. researchgate.net This method allows for the targeted synthesis of specific iron oxide phases by carefully controlling the pyrolysis conditions. researchgate.net For example, γ-Fe₂O₃ nanoparticles can be obtained by decomposing this compound at temperatures around 300°C. acs.orgresearchgate.net
Table 2: Influence of Atmosphere on Pyrolysis Products of this compound An interactive data table summarizing the effect of reaction conditions on the final product.
| Precursor | Atmosphere | Temperature | Primary Products | Key Transformation | Reference |
| This compound | Air (Oxidizing) | Increasing Temp. | Fe₃O₄ → α-Fe₂O₃ | Oxidation of Magnetite | researchgate.net |
| This compound | Non-Oxidizing | Increasing Temp. | Fe₃O₄ + Amorphous Carbon | Redox reaction between products | researchgate.net |
This compound in Membrane Technology and Separation Processes
This compound complexes are gaining attention in membrane-based technologies like forward and reverse osmosis, primarily for their ability to generate high osmotic pressure and mitigate membrane fouling.
Forward osmosis (FO) is a membrane process driven by an osmotic pressure gradient between a feed solution and a highly concentrated "draw" solution. scienceforecastoa.comscispace.com An ideal draw solute should generate high osmotic pressure, be easily recoverable, and have low reverse flux through the membrane. scispace.comnih.gov this compound complexes have emerged as a promising class of draw solutes. scienceforecastoa.comnih.gov These complexes dissociate in water, creating multiple charged ions that lead to high osmotic pressures. nih.gov Their relatively large size helps to minimize their leakage back into the feed solution (reverse solute flux). nih.gov
Research has shown that this compound complexes can generate significant water flux. nih.govresearchgate.net For example, a 2.0 M ferric-citric acid (Fe-CA) draw solution can achieve a water flux of 17.4 L m⁻² hr⁻¹ (LMH) when desalinating a solution mimicking seawater. nih.gov Different formulations of this compound complexes, synthesized by varying the ratio of citric acid to iron nitrate (B79036), exhibit different properties. scienceforecastoa.com Studies indicate that a mononuclear structure, formed with a higher ratio of citrate, provides a better balance of high osmotic pressure and lower viscosity, making it a more effective draw solute. scienceforecastoa.com
Table 3: Performance of this compound-Based Draw Solutes in Forward Osmosis An interactive data table showcasing research data on FO performance.
| Draw Solute | Concentration | Feed Solution | Achieved Water Flux (LMH) | Reference |
| Ferric-Citric Acid (Fe-CA) | 2.0 M | DI Water | 39-48 | nih.gov |
| Ferric-Citric Acid (Fe-CA) | 2.0 M | 3.5 wt.% NaCl | 17.4 | nih.gov |
| PDA-Fe-CA Complex | 0.06 M (40 g/L) | Distilled Water | 21.5 | researchgate.net |
| PDA-Fe-CA Complex | 0.06 M (40 g/L) | 35,000 mg/L NaCl | 7.9 | researchgate.net |
| Ammonium Iron (III) Citrate | 0.4 M | Not Specified | 8.88–11.24 (range for various iron complexes) | iwaponline.com |
Chemical Inhibition of Fouling in Reverse Osmosis
Membrane fouling is a major operational challenge in reverse osmosis (RO), significantly reducing efficiency and increasing costs. researchgate.netresearchgate.net Inorganic scaling, caused by the precipitation of sparingly soluble salts like iron oxides and hydroxides, is a common form of fouling. researchgate.netiwaponline.com Iron is considered one of the most problematic inorganic pollutants in this context. researchgate.net
This compound plays a role in mitigating this issue. Citric acid can be used as a complexing agent in a pretreatment step before the RO process. researchgate.netaphrc.org It complexes with iron ions in the feed water to form soluble iron-citrate complexes. researchgate.netresearchgate.net This prevents the iron from precipitating as iron hydroxide (B78521) (like lepidocrocite, γ-FeOOH) on the membrane surface. researchgate.net The stable iron-citrate complex is retained by the membrane and flushed away in the retentate stream, effectively inhibiting fouling. researchgate.netresearchgate.net Furthermore, citric acid is also used as a chemical cleaning agent to regenerate RO membranes that have already been fouled by iron deposits. researchgate.netfrontiersin.org
Other Industrial Applications
Role in Specialty Chemicals Production
This compound serves as a key precursor and raw material in the synthesis of a variety of specialty chemicals, particularly in the realm of advanced materials and catalysis. Its utility in this area stems from its properties as a soluble and reactive source of iron that can be readily incorporated into more complex structures through various chemical processes.
One of the primary roles of this compound in specialty chemical production is as a synthetic precursor for advanced iron-containing nanomaterials. It is frequently employed in the preparation of iron oxide nanoparticles, such as magnetite (Fe₃O₄) and hematite (α-Fe₂O₃), through methods like hydrothermal synthesis and thermal decomposition. researchgate.net The citrate component plays a crucial role, not only in solubilizing the iron but also in acting as a chelating agent and a fuel during calcination, which can influence the size, morphology, and properties of the resulting nanoparticles. For instance, studies have shown that the thermal decomposition of this compound at 460°C yields α-Fe₂O₃. These iron oxide nanoparticles are themselves specialty chemicals with applications in magnetic storage media, pigments, and biomedical applications.
This compound is also a vital ingredient in the synthesis of complex multi-metal oxide materials. It is used in the citrate precursor technique to produce nanosized mixed-metal ferrites, such as Mg-Zn ferrites. d-nb.info In this process, a mixed solution of metal nitrates and this compound is prepared, which, upon heating, forms a homogeneous precursor that can be calcined to yield the final ferrite (B1171679) material with controlled stoichiometry and nanoparticle size. d-nb.info
Furthermore, this compound is utilized as a raw material for the creation of sophisticated catalysts. Research has demonstrated its use in preparing novel Fe/C catalysts through high-temperature carbonization. rsc.org These catalysts have shown high efficiency in activating peroxymonosulfate (B1194676) for the degradation of persistent organic pollutants in water, highlighting a green chemistry application. rsc.org Similarly, this compound has been investigated as an iron precursor for creating Fe-based Fischer-Tropsch catalysts, which are used for the hydrogenation of CO₂ into valuable chemicals and fuels. acs.org It is also a precursor for Fe-N-C (iron-nitrogen-carbon) electrocatalysts, which are being developed as a cost-effective alternative to platinum-based catalysts for the oxygen reduction reaction in fuel cells. researchgate.netrhhz.net In these applications, this compound provides a well-dispersed source of iron that can be transformed into catalytically active sites within a carbon matrix. rsc.orgresearchgate.net
The production of certain pigments also relies on this compound. The thermal treatment of this compound under different atmospheric conditions can lead to the formation of various iron oxides, which are widely used as pigments. researchgate.net The specific conditions of the pyrolysis, such as temperature and atmosphere, determine the final phase of the iron oxide (e.g., Fe₃O₄ or α-Fe₂O₃) and thus the color and properties of the pigment. researchgate.net
The role of this compound as a precursor is summarized in the table below, showcasing its versatility in producing a range of specialty chemicals.
| Precursor | Synthesis Method | Resulting Specialty Chemical | Application of Resulting Chemical |
| This compound | Hydrothermal synthesis, Thermal decomposition | Iron (III) oxide (Fe₂O₃), Magnetite (Fe₃O₄) nanoparticles | Pigments, Lithium-ion battery cathodes, Water treatment |
| This compound | Citrate precursor technique | Nanosized Mg-Zn ferrites | Thermal cancer therapy, Electronics d-nb.info |
| This compound | High-temperature pyrolysis/carbonization | Fe/C catalysts | Environmental remediation (degradation of pollutants) rsc.org |
| This compound | Pyrolysis with nitrogen source | Fe-N-C electrocatalysts | Fuel cells, Metal-air batteries researchgate.netrhhz.net |
| This compound | Impregnation and calcination | Fe-based Fischer-Tropsch catalysts | CO₂ hydrogenation to fuels and olefins acs.org |
| This compound | Heat treatment/Pyrolysis | Iron oxide pigments | Colorants for paints, coatings, and materials researchgate.net |
Q & A
Q. What steps ensure ethical rigor in studies investigating this compound’s long-term carcinogenic potential?
- Methodological Guidance : Pre-register study designs on platforms like PROSPERO, detailing humane endpoints and sample size justifications. Include sham controls to isolate compound-specific effects. Adhere to ARRIVE guidelines for reporting animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
